An In-Depth Technical Guide to the Physical and Chemical Properties of Chlorguanide-d4 HCl
An In-Depth Technical Guide to the Physical and Chemical Properties of Chlorguanide-d4 HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of Chlorguanide-d4 Hydrochloride (HCl), a deuterated analog of the antimalarial drug Chlorguanide. This document is intended to serve as a technical resource for researchers, scientists, and professionals in drug development, providing essential data and methodologies for its application, particularly as an internal standard in bioanalytical studies.
Introduction: The Role of Deuterated Standards in Pharmaceutical Analysis
Deuterium-labeled compounds, such as Chlorguanide-d4 HCl, are indispensable tools in modern pharmaceutical analysis. The substitution of hydrogen atoms with their heavier, stable isotope, deuterium, results in a molecule that is chemically identical to its non-deuterated counterpart but possesses a higher mass. This mass difference is readily detectable by mass spectrometry, making deuterated analogs the gold standard for use as internal standards in quantitative bioanalysis. Their co-elution with the analyte of interest during chromatographic separation allows for the correction of variability in sample preparation and instrument response, leading to enhanced accuracy and precision in analytical methods.[1]
Chlorguanide, also known as Proguanil, is a prophylactic antimalarial drug that functions as a prodrug.[1] It is metabolized in the body to its active form, cycloguanil, which is a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for the survival of the malaria parasite.[1]
Chemical and Physical Properties
Chemical Structure and Identity
Chlorguanide-d4 HCl is the hydrochloride salt of Chlorguanide in which four hydrogen atoms on the p-chlorophenyl ring have been replaced with deuterium.
Chemical Names:
-
(1E)-1-[amino-(4-chloro-2,3,5,6-tetradeuterioanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride[2]
-
N-(4-Chlorophenyl-d4)-N'-(1-methylethyl)-imidodicarbonimidic Diamide Hydrochloride
CAS Number: 1189671-34-8[2]
Molecular Formula: C₁₁H₁₃D₄Cl₂N₅[1]
Molecular Weight: 294.22 g/mol [1]
Physicochemical Characteristics
The introduction of deuterium atoms has a minimal effect on the physicochemical properties of the molecule, other than its mass. The properties of Chlorguanide-d4 HCl are therefore very similar to those of the non-deuterated form, Chlorguanide HCl.
| Property | Value | Source |
| Appearance | White Solid | [3] |
| Melting Point (Chlorguanide HCl) | 243-244 °C | [4] |
| Solubility (Chlorguanide HCl) | Slightly soluble in water; Soluble in alcohol | [4] |
| Storage Temperature | 2-8°C, Refrigerator | [3] |
It is crucial to store Chlorguanide-d4 HCl under recommended conditions to maintain its stability and isotopic purity.[1]
Isotopic Purity
The isotopic purity of a deuterated standard is a critical parameter that defines its quality and suitability for use in quantitative analysis. It is typically expressed as the percentage of the deuterated species relative to all isotopic variants of the molecule. For Chlorguanide-d4 HCl, a high isotopic purity (typically >98%) is essential to minimize any potential interference from the unlabeled compound. The isotopic distribution can be confirmed by mass spectrometry. While a specific Certificate of Analysis providing the exact isotopic purity was not found in the public domain, reputable suppliers of stable isotope-labeled compounds provide this information with their products.[5][6]
Spectroscopic Data
Spectroscopic analysis is fundamental for confirming the identity and purity of Chlorguanide-d4 HCl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The ¹H NMR spectrum of Chlorguanide-d4 HCl is expected to be similar to that of Chlorguanide HCl, with the notable absence of signals corresponding to the aromatic protons on the p-chlorophenyl ring due to deuteration. The remaining signals would correspond to the isopropyl group and the amine protons.
-
¹³C NMR: The ¹³C NMR spectrum will show characteristic signals for the carbon atoms in the molecule. The carbon atoms attached to deuterium will exhibit splitting patterns (due to C-D coupling) and may have slightly different chemical shifts compared to the non-deuterated analog.
Mass Spectrometry (MS)
Mass spectrometry is the primary technique for which Chlorguanide-d4 HCl is utilized. The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound. In tandem mass spectrometry (MS/MS), specific fragmentation patterns can be used for highly selective detection and quantification.
Chemical Stability and Degradation
Understanding the stability of Chlorguanide is crucial for developing robust analytical methods and for ensuring the integrity of the deuterated standard. Forced degradation studies on proguanil have shown that it is susceptible to degradation under certain conditions.
The primary degradation product of Chlorguanide is 4-chloroaniline.[7] This degradation can be influenced by factors such as pH and temperature.
Degradation Pathway Visualization:
Caption: Potential degradation pathway of Chlorguanide-d4 HCl.
Synthesis Overview
The synthesis of Chlorguanide-d4 HCl typically involves the use of a deuterated starting material. A plausible synthetic route begins with the preparation of 4-chloroaniline-d4, which is then reacted with dicyandiamide.
Conceptual Synthesis Workflow:
Caption: Conceptual synthetic pathway for Chlorguanide-d4 HCl.
Application in Bioanalytical Methods
Chlorguanide-d4 HCl is primarily used as an internal standard for the quantification of Chlorguanide and its active metabolite, cycloguanil, in biological matrices such as plasma and blood.[7][8] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common analytical technique employed for this purpose.
Experimental Protocol: LC-MS/MS Analysis of Chlorguanide and Cycloguanil in Human Plasma
This protocol is a synthesized example based on published methodologies and serves as a starting point for method development.[7][8][9][10]
1. Sample Preparation (Protein Precipitation):
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To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of an internal standard working solution (containing Chlorguanide-d4 HCl).
-
Vortex mix for 10 seconds.
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Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
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Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for analysis.
2. Chromatographic Conditions:
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HPLC System: A high-performance liquid chromatography system capable of gradient elution.
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Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate Chlorguanide, cycloguanil, and the internal standard from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Chlorguanide: m/z 254.1 → 170.1
-
Cycloguanil: m/z 252.1 → 195.1
-
Chlorguanide-d4 (IS): m/z 258.1 → 174.1
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, gas flows).
Experimental Workflow Visualization:
Caption: Workflow for bioanalytical quantification using Chlorguanide-d4 HCl.
Conclusion
Chlorguanide-d4 HCl is a vital tool for the accurate and precise quantification of Chlorguanide and its active metabolite in biological samples. Its physical and chemical properties are nearly identical to the parent compound, with the exception of its increased mass, making it an ideal internal standard for mass spectrometry-based bioanalytical methods. A thorough understanding of its properties, including its stability and synthesis, is essential for its effective application in pharmaceutical research and development. The methodologies outlined in this guide provide a framework for the successful implementation of Chlorguanide-d4 HCl in rigorous analytical studies.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46780968, Chlorguanide-d4 Hydrochloride. Retrieved January 24, 2026, from [Link][2]
-
Wikipedia. (n.d.). 4-Chloroaniline. Retrieved January 24, 2026, from [Link][3]
-
MDPI. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 25(15), 3429.[11]
-
ResearchGate. (2011). Alternative LC–MS–MS Method for Simultaneous Determination of Proguanil, Its Active Metabolite in Human Plasma and Application to a Bioequivalence Study. Journal of Chromatographic Science, 49(8), 626-632.[7][9]
-
Pharmaffiliates. (n.d.). Chlorguanide-d4 Hydrochloride. Retrieved January 24, 2026, from [Link][3]
-
National Center for Biotechnology Information. (2024). Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies. Malaria Journal, 23(1), 123.[9]
-
TSI Journals. (2017). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Trade Science Inc.[12]
-
Journal of Applied Pharmaceutical Science. (2024). Novel bioanalytical LC-MS/MS method for determination of metoprolol in human plasma. Journal of Applied Pharmaceutical Science, 14(1), 1-8.[10]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9570076, Proguanil Hydrochloride. Retrieved January 24, 2026, from [Link][4]
-
PubMed. (2002). 1H-NMR studies on the self-association of chloroquine in aqueous solution. Biophysical Chemistry, 96(2-3), 137-148.[13]
-
PubMed. (2006). Sensitive method for the quantitative determination of proguanil and its metabolites in rat blood and plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B, 830(2), 304-311.[8]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chlorguanide-d4 Hydrochloride | C11H17Cl2N5 | CID 46780968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chloroaniline - Wikipedia [en.wikipedia.org]
- 4. Proguanil Hydrochloride | C11H17Cl2N5 | CID 9570076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chlorguanide-d4 Hydrochloride, TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.at]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Sensitive method for the quantitative determination of proguanil and its metabolites in rat blood and plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. mdpi.com [mdpi.com]
- 12. tsijournals.com [tsijournals.com]
- 13. 1H-NMR studies on the self-association of chloroquine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
